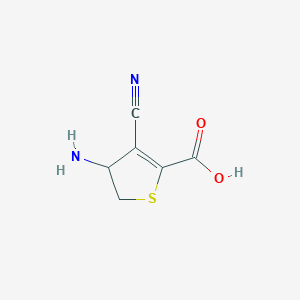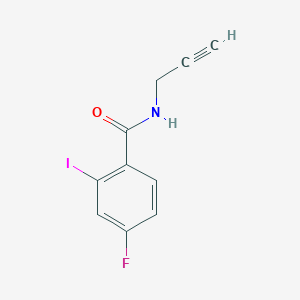
Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with pyrimidine derivatives. One common method includes the reaction of 2-chloro-5-cyanopyrimidine with methyl 3-aminothiophene-2-carboxylate under specific conditions such as the presence of a base like triethylamine and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to enhance reaction rates and yields .
化学反应分析
Types of Reactions
Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds .
科学研究应用
Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a building block for the synthesis of corrosion inhibitors and other industrial chemicals.
作用机制
The mechanism of action of Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate is primarily based on its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the final synthesized compound .
相似化合物的比较
Similar Compounds
Uniqueness
Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate is unique due to its specific combination of a pyrimidine ring with a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of various pharmacologically active compounds .
属性
分子式 |
C11H7ClN4O2S |
|---|---|
分子量 |
294.72 g/mol |
IUPAC 名称 |
methyl 3-[(2-chloro-5-cyanopyrimidin-4-yl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C11H7ClN4O2S/c1-18-10(17)8-7(2-3-19-8)15-9-6(4-13)5-14-11(12)16-9/h2-3,5H,1H3,(H,14,15,16) |
InChI 键 |
IAMNXDBXBDMUND-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CS1)NC2=NC(=NC=C2C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


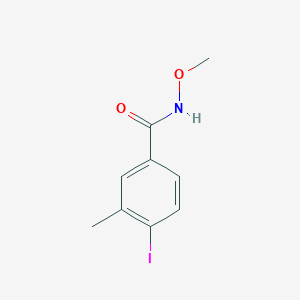
![6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B14909234.png)
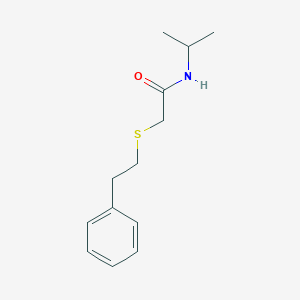
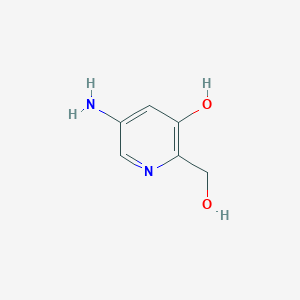

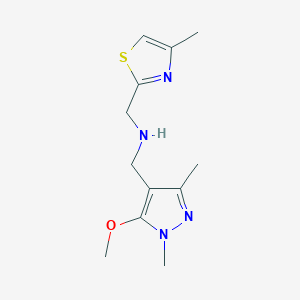
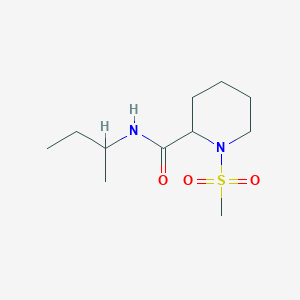
![5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)
![4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B14909285.png)

![N-(1-adamantylmethyl)-N-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14909290.png)

